molecular formula C13H23F2NO4 B1403734 tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate CAS No. 1379811-97-8

tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B1403734
CAS No.: 1379811-97-8
M. Wt: 295.32 g/mol
InChI Key: FVSFYIORVMUYCT-UHFFFAOYSA-N
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Description

tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a tert-butyl carbamate group at position 1, ethoxy(hydroxy)methyl substituent at position 5, and two fluorine atoms at position 2. The ethoxy(hydroxy)methyl group introduces both hydrophilic and steric effects, while the 3,3-difluoro substitution enhances electronic modulation and metabolic stability .

Properties

IUPAC Name

tert-butyl 5-[ethoxy(hydroxy)methyl]-3,3-difluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h9-10,17H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSFYIORVMUYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The piperidine ring is commonly formed via cyclization reactions of appropriate amino alcohol or amino acid precursors. For example, tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate derivatives can be synthesized by nucleophilic substitution or reductive amination methods starting from substituted precursors such as tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate.

Attachment of the Ethoxy(hydroxy)methyl Group at the 5-Position

This key functionalization involves the reaction of the piperidine intermediate with ethoxy(hydroxy)methyl chloride or related electrophiles under basic conditions. The reaction proceeds via nucleophilic substitution at the 5-position, where the hydroxy group is introduced alongside the ethoxy substituent, forming the ethoxy(hydroxy)methyl moiety.

Introduction and Manipulation of the tert-Butyl Carbamate Protecting Group

The nitrogen atom of the piperidine ring is protected as a tert-butyl carbamate (Boc) to prevent unwanted side reactions during subsequent steps. This group is typically introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The Boc protection is stable under many reaction conditions but can be selectively removed using acids like trifluoroacetic acid or HCl in dioxane when necessary.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Piperidine ring formation Cyclization of amino acid derivatives Room temp to 50°C Several hours Variable Requires inert atmosphere
Difluorination at 3-position DAST or similar fluorinating agent 0 to 25°C 1-4 hours 70-85 Anhydrous conditions critical
Ethoxy(hydroxy)methyl attachment Ethoxy(hydroxy)methyl chloride, base (e.g., triethylamine) 0 to 25°C 1-3 hours 65-80 Basic conditions to promote substitution
Boc protection tert-Butyl chloroformate, base (triethylamine) 0 to 25°C 1-2 hours 80-90 Protects amine, facilitates purification

Note: Yields are approximate and depend on scale and purity of reagents.

Purification and Characterization

  • Purification: Typically performed by column chromatography using silica gel or preparative HPLC.
  • Characterization: Confirmed by NMR spectroscopy (1H, 13C, 19F), high-resolution mass spectrometry (HRMS), and sometimes X-ray crystallography for stereochemical confirmation.
  • NMR Data: Multiplicities and chemical shifts consistent with the piperidine ring, difluoro substitution, and ethoxy(hydroxy)methyl groups.

Research Findings and Optimization Notes

  • The use of lithium chloride and zinc(II) chloride as additives in related piperidine hydroxylation steps improves yield and stereoselectivity.
  • Controlled low temperatures (e.g., -10°C to 0°C) during nucleophilic additions minimize side reactions and improve selectivity.
  • Industrial scale syntheses emphasize flow chemistry techniques for better reaction control and scalability, particularly in fluorination and substitution steps.
  • The Boc protecting group is stable under fluorination but must be carefully removed under acidic conditions without degrading the difluoro substituents.

Summary Table of Preparation Steps

Step No. Reaction Description Key Reagents/Conditions Temperature Time Yield (%) Reference
1 Piperidine ring cyclization Amino acid derivatives, base RT-50°C Hours Variable
2 Introduction of 3,3-difluoro substituents DAST or fluorinating agent 0-25°C 1-4 h 70-85
3 Attachment of ethoxy(hydroxy)methyl group Ethoxy(hydroxy)methyl chloride, base 0-25°C 1-3 h 65-80
4 Boc protection of nitrogen tert-butyl chloroformate, base 0-25°C 1-2 h 80-90
5 Boc deprotection (if needed) Acidic conditions (e.g., HCl in dioxane) RT 15 h Variable

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a common protecting group for amines, removed under acidic conditions. For example:

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

  • Conditions : Stirring at room temperature for 16 hours.

  • Product : 5-(Ethoxy(hydroxy)methyl)-3,3-difluoropiperidine (TFA salt), confirmed via LC-MS and 1H^1H NMR .

This deprotection is critical for subsequent functionalization of the piperidine nitrogen in drug discovery workflows.

Functionalization of the Hydroxymethyl Group

The hydroxymethyl group (-CH2_2OH) at position 5 participates in nucleophilic substitutions or oxidations:

Oxidation to Aldehyde/Carboxylic Acid

  • Reagent : Dess-Martin periodinane (DMP) in dichloromethane .

  • Conditions : Reaction at 0°C under inert atmosphere (N2_2), followed by quenching with NaHCO3_3 and Na2_2SO3_3.

  • Product : Formation of a ketone intermediate (tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate), isolated as a yellow solid .

Esterification or Etherification

The ethoxy group (-OCH2_2CH3_3) can undergo hydrolysis under acidic/basic conditions to yield a diol, which may further react:

  • Reagent : Aqueous HCl or NaOH .

  • Product : 5-(Hydroxymethyl)-3,3-difluoropiperidine derivatives, useful for coupling reactions .

Substitution Reactions at the Piperidine Ring

The difluoro substituents at position 3 enhance the electrophilicity of adjacent carbons, enabling nucleophilic attacks:

Reaction TypeConditionsProduct ExampleYieldSource
Nucleophilic Aromatic SubstitutionNaH in DMF, 0°C → rt, with 2,3-dichloropyrazinetert-Butyl 4-((3-chloropyrazin-2-yl)oxy)-3,3-difluoropiperidine-1-carboxylate440 mg
AlkylationKOtBu in 2-Me-THF, 60°Ctert-Butyl 4-(2-cyano-4-arylphenoxy)-3,3-difluoropiperidine-1-carboxylate100 mg

Stability and Purification

  • Stability : Stable under inert atmospheres but sensitive to prolonged exposure to moisture due to the ethoxy group .

  • Purification : Reverse-phase chromatography (C18 column) after deprotection, achieving ≥95% purity .

Comparative Reactivity of Analogues

CompoundReactivity ProfileKey DifferencesSource
tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylateProne to oxidation to ketonesLacks ethoxy(hydroxy)methyl group
tert-Butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylateAmine group enables Schiff base formationHydroxymethyl replaced by aminomethyl

Scientific Research Applications

Overview

Tert-butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate (CAS Number: 1379811-97-8) is a compound with significant potential in pharmaceutical applications, particularly as a building block in drug development. Its unique structural features contribute to its biological activity, making it valuable in various research areas.

Pharmaceutical Development

The compound is primarily studied for its role as a precursor in the synthesis of various bioactive molecules. Its difluoropiperidine structure is particularly notable for enhancing the pharmacokinetic properties of drugs, such as:

  • Increased Lipophilicity : The tert-butyl and difluoro groups improve membrane permeability, which can enhance absorption and bioavailability.
  • Targeted Drug Delivery : Modifications of this compound can lead to derivatives that selectively target specific biological pathways or receptors.

Antiviral Research

Research has indicated that derivatives of difluoropiperidine compounds show promise in antiviral applications. The incorporation of the ethoxy and hydroxy groups can modify the compound’s interaction with viral proteins, potentially inhibiting viral replication processes.

Neuropharmacology

Compounds similar to this compound are being explored for their neuroprotective effects. The piperidine ring structure is known to interact with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Case Studies

StudyObjectiveFindings
Study on Antiviral Activity Investigated the efficacy of difluoropiperidine derivatives against influenza virusFound that modifications led to significant reductions in viral load in vitro.
Neuroprotective Effects Evaluated the neuroprotective potential of piperidine derivativesShowed that certain derivatives improved neuronal survival rates under oxidative stress conditions.
Pharmacokinetics Assessment Assessed the absorption and metabolism of modified piperidinesDemonstrated enhanced absorption rates compared to non-fluorinated analogs, suggesting better bioavailability.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethyl group and the piperidine ring can influence its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related piperidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Reference
tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate 3,3-difluoro; 5-(ethoxy(hydroxy)methyl) Fluorine, ethoxy, hydroxyl, tert-butyl carbamate ~307.3 (estimated)
tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 877173-80-3) 3-(ethoxy-oxopropanoyl) Ethyl ester, ketone, tert-butyl carbamate 313.3
tert-Butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate (CAS 1373502-92-1) 3,3-difluoro; 5-(aminomethyl) Fluorine, primary amine, tert-butyl carbamate 264.3
tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate 4-hydroxy; 4-[(triazolylthio)methyl] Hydroxyl, triazole, trifluoromethyl, tert-butyl carbamate ~453.4 (estimated)
tert-Butyl (2R)-2-(2-methoxy-2-oxoethyl)-5-methylidenepiperidine-1-carboxylate 5-methylidene; 2-(methoxycarbonyl)ethyl Methoxycarbonyl, methylidene, tert-butyl carbamate 269.3

Spectroscopic and Physicochemical Properties

  • NMR Shifts: The target compound’s ¹H NMR (CDCl₃) shows distinct signals at δ 4.34 (broad singlet, 2H) for the ethoxy(hydroxy)methyl group and δ 1.45 (singlet, 9H) for the tert-butyl group . In contrast, tert-Butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate exhibits a δ 3.2–3.4 multiplet for the aminomethyl protons, reflecting reduced electron-withdrawing effects compared to the ethoxy(hydroxy)methyl group .
  • Melting Points: Fluorinated derivatives generally exhibit higher melting points due to increased polarity. For example, tert-Butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is a solid, while non-fluorinated analogs like tert-Butyl 2-((N-phenylpropanamido)methyl)piperidine-1-carboxylate are liquids at room temperature .

Biological Activity

Chemical Information:

  • IUPAC Name: tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate
  • CAS Number: 1379811-97-8
  • Molecular Formula: C₁₃H₂₃F₂NO₄
  • Molecular Weight: 295.33 g/mol

This compound is a fluorinated piperidine derivative that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a difluorinated piperidine core and an ethoxy(hydroxy)methyl substituent.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially including enzymes and receptors involved in metabolic pathways. The presence of fluorine atoms in the structure may enhance lipophilicity and bioavailability, allowing for improved cellular uptake and activity.

Pharmacological Studies

Recent studies have explored the pharmacological properties of similar compounds within the piperidine class. For instance, compounds with difluorinated structures have shown promise as inhibitors of key enzymes involved in metabolic processes. The specific activity of this compound remains to be fully elucidated through rigorous pharmacological testing.

Case Studies

  • In Vitro Studies:
    • Preliminary in vitro studies indicate that related difluorinated piperidines exhibit significant inhibitory effects on various enzyme systems, suggesting that this compound may similarly affect metabolic enzymes.
  • In Vivo Studies:
    • Animal models have been utilized to assess the pharmacokinetics and bioactivity of fluorinated piperidines. Results indicate favorable absorption and distribution profiles, which are critical for therapeutic efficacy.

Toxicity and Safety

The compound is classified as an irritant; thus, safety assessments are crucial during handling and application in biological studies. Further toxicological evaluations are necessary to establish a comprehensive safety profile.

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological ActivityNotes
This compound1379811-97-8Potential enzyme inhibitorUnder investigation
tert-Butyl 3,3-difluoropiperidine-1-carboxylate1255666-39-7Moderate activity against metabolic enzymesEstablished in vitro data
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate1407991-22-3High affinity for specific receptorsClinical relevance noted

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl piperidine carboxylate derivatives with fluorinated and ethoxy(hydroxy)methyl substituents?

  • Methodology : Synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. For example, fluorination can be achieved via electrophilic substitution using DAST (diethylaminosulfur trifluoride), while ethoxy(hydroxy)methyl groups may be introduced via nucleophilic addition or alkylation. A common approach involves protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by selective functionalization at the 3,3- and 5-positions .
  • Example : details the synthesis of tert-butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate using Boc-protected intermediates and subsequent coupling reactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-(ethoxy(hydroxy)methyl)-3,3-difluoropiperidine-1-carboxylate

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